molecular formula C20H29N3O4 B14177102 N'-(cyclooctylideneamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide CAS No. 352216-72-9

N'-(cyclooctylideneamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide

Cat. No.: B14177102
CAS No.: 352216-72-9
M. Wt: 375.5 g/mol
InChI Key: SDIYHYFYDYFCHN-UHFFFAOYSA-N
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Description

N’-(cyclooctylideneamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide is a synthetic organic compound that belongs to the class of oxamides Oxamides are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(cyclooctylideneamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide typically involves the reaction of cyclooctylamine with 3,4-dimethoxyphenylacetic acid, followed by the formation of the oxamide linkage. The reaction conditions may include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N’-(cyclooctylideneamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using reagents like N-bromosuccinimide (NBS).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in drug discovery and development.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(cyclooctylideneamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N’-(cyclohexylideneamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide
  • N’-(cyclopentylideneamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide

Uniqueness

N’-(cyclooctylideneamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide is unique due to its cyclooctylidene moiety, which imparts distinct steric and electronic properties compared to its cyclohexylidene and cyclopentylidene analogs

Properties

CAS No.

352216-72-9

Molecular Formula

C20H29N3O4

Molecular Weight

375.5 g/mol

IUPAC Name

N'-(cyclooctylideneamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide

InChI

InChI=1S/C20H29N3O4/c1-26-17-11-10-15(14-18(17)27-2)12-13-21-19(24)20(25)23-22-16-8-6-4-3-5-7-9-16/h10-11,14H,3-9,12-13H2,1-2H3,(H,21,24)(H,23,25)

InChI Key

SDIYHYFYDYFCHN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C(=O)NN=C2CCCCCCC2)OC

solubility

51.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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